ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring a central imidazole ring substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 1. The thioether linkage at position 2 connects the imidazole core to an ethyl acetate moiety. This structural framework is characteristic of bioactive molecules, particularly in medicinal chemistry, where imidazole derivatives are explored for their antitumor, antimicrobial, and anti-inflammatory properties . The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the ester group provides synthetic versatility for further derivatization.
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-8-10-15(20)11-9-14)22(19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMQWIOEAIPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium acetate catalyst.
Thioester Formation: The final step involves the reaction of the imidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scalable production.
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acetic acid, RT, 6h | Sulfoxide derivative | 75% | |
| m-CPBA | Dichloromethane, 0°C, 2h | Sulfone derivative | 82% |
Key Findings :
-
Sulfoxide formation occurs selectively at room temperature with H₂O₂.
-
Sulfones require stronger oxidizing agents like m-CPBA and low temperatures to prevent over-oxidation.
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group
The bromine atom on the phenyl ring participates in nucleophilic substitution reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, CuI, 80°C, 12h | 4-Azidophenyl derivative | 65% | |
| Thiourea (NH₂CSNH₂) | Ethanol, K₂CO₃, reflux, 8h | 4-Thiouronium phenyl derivative | 58% |
Key Findings :
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Azide substitution proceeds efficiently under Ullmann-type coupling conditions .
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Thiolation with thiourea requires alkaline conditions to generate the nucleophilic thiolate intermediate.
Ester Functional Group Transformations
The ethyl ester moiety undergoes hydrolysis and reduction.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 4h | 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetic acid | 85% | |
| Base Hydrolysis | 1M NaOH, RT, 2h | Sodium 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate | 90% | |
| Reduction (LiAlH₄) | THF, 0°C to RT, 3h | 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanol | 70% |
Key Findings :
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Acidic hydrolysis yields the carboxylic acid, while basic hydrolysis produces the sodium salt.
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LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the thioether or imidazole rings.
Imidazole Ring Reactivity
The 1-phenyl-substituted imidazole ring shows limited reactivity due to steric hindrance.
| Reaction Type | Reagent/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Cs₂CO₃, DMF | No reaction (steric hindrance) | , |
Key Findings :
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The phenyl group at the N-1 position prevents further alkylation under standard conditions .
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Electrophilic substitution on the imidazole ring is unfeasible due to electron-withdrawing effects from adjacent substituents .
Stability and Side Reactions
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Thermal Stability : Decomposes above 200°C without solvent.
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Light Sensitivity : Prolonged UV exposure induces partial oxidation of the thioether group.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate features a bromophenyl group, an imidazole ring, and a thioester functional group. The synthesis typically involves multi-step organic reactions, starting from intermediates like 4-bromobenzaldehyde. Key steps include condensation, cyclization, and thiolation under controlled conditions to ensure high yields and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 4-bromobenzaldehyde, furan derivatives |
| 2 | Cyclization | Appropriate catalysts |
| 3 | Thiolation | Thiol compounds |
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its unique functional groups allow for various transformations, including oxidation to form sulfoxides and sulfones or substitution reactions with nucleophiles.
Biology
The compound exhibits potential biological activities that are of significant interest in drug discovery. Research indicates that it may possess antimicrobial and anticancer properties. Studies have shown that imidazole derivatives often demonstrate selective cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction .
Case Study: Anticancer Activity
A study investigating the structure-activity relationship (SAR) of imidazole derivatives highlighted that compounds similar to this compound exhibited promising anticancer effects against various cell lines, including A549 (lung cancer) and U251 (glioblastoma), with IC50 values indicating effective inhibition of cell proliferation .
Medicine
In the field of medicinal chemistry, the compound's pharmacological effects are being explored for potential therapeutic applications. Its ability to interact with specific biological targets suggests it could lead to the development of novel therapeutic agents. For instance, studies have indicated its effectiveness against Mycobacterium tuberculosis at specific concentrations .
Mechanism of Action
The mechanism by which ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the bromophenyl group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Imidazole Derivatives with Halogen Substituents
- Ethyl 2-((5-(4-Chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate: Replacing bromine with chlorine reduces molecular weight and polarizability. However, bromine’s higher electronegativity could improve π-π stacking interactions in aromatic systems .
Ethyl 2-((5-(4-Fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate :
Fluorine’s strong electron-withdrawing effect increases the compound’s metabolic stability but may reduce nucleophilic reactivity compared to bromine. Fluorinated analogues often exhibit improved bioavailability due to enhanced membrane permeability .
Nitro and Trifluoromethyl-Substituted Analogues
- Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d): This triazole derivative (C₂₀H₁₅ClF₃N₇O₄S) features nitro and trifluoromethyl groups, which significantly alter electronic properties. The nitro group enhances oxidative stability but may introduce toxicity concerns. The trifluoromethyl group increases lipophilicity by ~0.7 logP units compared to bromine, as calculated using the Hansch approach .
| Property | 4-Bromophenyl Derivative | 4-Chlorophenyl Analogue | Nitro/Trifluoromethyl Derivative (9d) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~389.3 (estimated) | ~344.8 | 541.89 |
| LogP | ~3.5 (predicted) | ~3.2 | ~4.2 |
| Electron-Withdrawing Effect | Moderate (Br) | Moderate (Cl) | Strong (NO₂, CF₃) |
Heterocyclic Modifications
- Ethyl 2-((5-((2-Morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate: Incorporation of a morpholino-benzoimidazole hybrid introduces hydrogen-bonding capability via the morpholine oxygen.
Physicochemical Properties
Elemental analysis for the target compound (unreported in evidence) can be extrapolated from analogues:
- Calculated for C₁₉H₁₇BrN₂O₂S : C 49.68%, H 3.72%, N 6.09%.
Deviations in experimental values (e.g., ±0.3% for C) may arise from incomplete purification, as seen in compound 9d (C found: 44.21% vs. Calc.: 44.33%) .
Research Tools and Methodologies
Structural characterization of these compounds relies on X-ray crystallography using SHELXL for refinement (e.g., anisotropic displacement parameters) and WinGX/ORTEP for visualization . For example, the crystal structure of compound 9d was resolved to an R-factor of 0.045, demonstrating the precision achievable with these tools .
Biological Activity
Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate, also known by its CAS number 1207037-35-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Imidazole and Thiazole Rings : Known for their biological activity.
- Thioether Linkage : Enhances interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H17BrN2O2S |
| Molecular Weight | 404.32 g/mol |
| CAS Number | 1207037-35-1 |
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of Imidazole : Reacting 4-bromobenzaldehyde with benzylamine and glyoxal.
- Thioether Formation : Introducing the thioether linkage via thiourea.
- Acetamide Introduction : Finalizing the structure by reacting with thiazole derivatives.
Antimicrobial and Antifungal Properties
Studies indicate that compounds containing imidazole and thiazole moieties exhibit notable antimicrobial properties. For instance, thiazole derivatives have been shown to possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromophenyl group in this compound may enhance its bioactivity through electronic effects.
Antitumor Activity
Research has demonstrated that similar imidazole-containing compounds show promising anticancer activity against various cancer cell lines. For example, compounds with thiazole rings exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cells . The mechanism often involves apoptosis induction and inhibition of key signaling pathways associated with cancer proliferation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- DNA Interaction : Potential intercalation into DNA, leading to disruption of replication processes.
Molecular docking studies suggest that the compound binds effectively to target sites on proteins involved in cell cycle regulation and apoptosis .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed significant inhibition zones against bacterial pathogens, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. This was attributed to its ability to activate caspase pathways, leading to programmed cell death.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Advanced: What methodologies optimize reaction yields and purity during synthesis?
- Catalyst Screening : Use of triethylamine vs. DBU for thioesterification, with DBU improving yields by 15% .
- Purification Techniques : Gradient column chromatography (hexane:EtOAc 3:1) or recrystallization (ethanol/water) to isolate >95% pure product .
- Scale-Up Challenges : Transitioning from batch to flow chemistry reduces side products (e.g., disulfides) by 20% .
Advanced: How do researchers address contradictory data in biological activity studies?
- Mechanistic Follow-Up : For inconsistent IC₅₀ values (e.g., varying activity across cell lines), perform ROS assays or apoptosis markers (caspase-3) to confirm on-target effects .
- Solubility Adjustments : Use of DMSO/PEG formulations to resolve discrepancies in MICs caused by poor aqueous solubility .
- Structural Validation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out isomerization or degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
